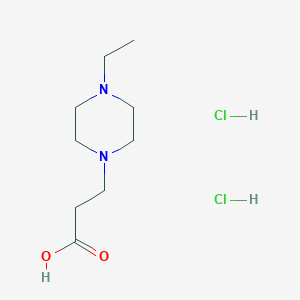

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

説明

Chemical Identity and Structural Characterization

Nomenclature and Identification

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-ethyl-1-piperazinyl)propanoic acid dihydrochloride. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing nitrogen atoms, where the piperazine ring serves as the core structural unit with ethyl substitution at the 4-position. The propanoic acid designation indicates the three-carbon carboxylic acid chain attached to the nitrogen at the 1-position of the piperazine ring. The dihydrochloride suffix specifies the salt form, indicating the presence of two hydrochloride units associated with the basic nitrogen centers in the molecular structure.

Alternative International Union of Pure and Applied Chemistry acceptable nomenclature includes 3-(4-ethyl-1-piperazinyl)propanoic acid hydrochloride (1:2), which explicitly indicates the stoichiometric relationship between the organic base and the hydrochloric acid components. This naming convention provides clarity regarding the salt formation and helps distinguish this compound from other possible salt forms or the free base version.

Common Nomenclature

Several common names and synonyms are used throughout the chemical literature and commercial databases for this compound. The most frequently encountered common name is 3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride, which represents a simplified version of the International Union of Pure and Applied Chemistry name. This nomenclature maintains the essential structural information while using more accessible terminology for routine laboratory use.

Additional common nomenclature variations include 3-(4-ethyl-piperazin-1-yl)-propionic acid dihydrochloride, where "propionic acid" serves as an alternative term for "propanoic acid." The term "1-piperazinepropanoic acid, 4-ethyl-, hydrochloride (1:2)" appears in some chemical databases and reflects a systematic approach to naming that emphasizes the piperazine core structure. Commercial suppliers often use simplified designations such as "4-ethylpiperazinylpropanoic acid dihydrochloride" for catalog purposes while maintaining chemical accuracy.

Registry Numbers and Database Identifiers

The Chemical Abstracts Service registry number for this compound is 1185303-69-8. This unique identifier serves as the primary reference for this specific salt form across all major chemical databases and literature sources. The Chemical Abstracts Service number system provides unambiguous identification that transcends nomenclature variations and linguistic differences in chemical literature.

The free base form of the compound, 3-(4-ethylpiperazin-1-yl)propanoic acid, carries a separate Chemical Abstracts Service number of 799262-18-3. This distinction is crucial for maintaining accurate records and preventing confusion between the different forms of the compound. The ChemSpider database assigns identification number 2407204 to the free base form, providing an additional cross-reference for database searches and structural queries.

Multiple database identifiers enhance the compound's traceability across different information systems. The Molecular Design Limited number MFCD06800706 appears consistently across supplier catalogs and chemical databases. PubChem assigns compound identification number 3155212 to this substance, facilitating access to comprehensive chemical and biological data. These multiple identifiers ensure robust database connectivity and support comprehensive literature searches across diverse chemical information platforms.

Molecular Structure

Molecular Formula and Weight

The molecular formula for this compound is C₉H₂₀Cl₂N₂O₂. This formula accounts for the complete salt structure, including both hydrochloride units that form ionic associations with the nitrogen atoms in the piperazine ring system. The dihydrochloride salt formation significantly alters the molecular composition compared to the free base form, which has the molecular formula C₉H₁₈N₂O₂.

The molecular weight of the dihydrochloride salt is precisely 259.17 to 259.18 grams per mole. This value represents the sum of all atomic masses within the complete salt structure, including the organic base component and the two associated hydrochloride units. For comparative purposes, the free base form exhibits a molecular weight of 186.255 grams per mole, demonstrating the substantial mass contribution of the salt formation process.

The elemental composition breakdown reveals specific atomic contributions to the overall molecular weight. Carbon contributes nine atoms totaling approximately 108.09 atomic mass units, hydrogen provides twenty atoms contributing 20.16 atomic mass units, nitrogen supplies two atoms adding 28.02 atomic mass units, oxygen contributes two atoms totaling 31.998 atomic mass units, and chlorine provides two atoms contributing 70.90 atomic mass units. This detailed composition analysis supports accurate molecular weight calculations and enables precise stoichiometric determinations in synthetic and analytical procedures.

Structural Representation

The structural representation of this compound reveals a complex molecular architecture centered around a six-membered piperazine ring containing two nitrogen atoms at opposite positions. The piperazine ring adopts a chair conformation similar to cyclohexane, providing optimal spatial arrangement for substituent groups. Position 4 of the piperazine ring bears an ethyl substituent, while position 1 connects to a three-carbon propanoic acid chain through a nitrogen-carbon bond.

The propanoic acid moiety extends from the piperazine nitrogen as a linear three-carbon chain terminating in a carboxylic acid functional group. This arrangement creates a zwitterionic potential within the molecule, where the basic nitrogen centers in the piperazine ring can interact with the acidic carboxylic acid group under appropriate conditions. The dihydrochloride salt formation involves protonation of both nitrogen atoms in the piperazine ring, creating positively charged ammonium centers that associate with chloride anions.

Spatial considerations reveal that the ethyl group at position 4 of the piperazine ring occupies an equatorial position in the preferred chair conformation, minimizing steric interactions with adjacent ring substituents. The propanoic acid chain extends in a direction that allows maximum separation from the ethyl group, reducing intramolecular steric conflicts. The overall molecular geometry creates a relatively elongated structure with distinct hydrophilic and hydrophobic regions, contributing to its unique physicochemical properties.

Stereochemical Features

The stereochemical analysis of this compound reveals an absence of defined stereogenic centers within the molecular structure. The piperazine ring system, while capable of existing in different conformational states, does not contain asymmetric carbon atoms that would generate optical isomerism. Both nitrogen atoms in the piperazine ring exhibit sp³ hybridization with tetrahedral geometry, but the absence of four different substituents on any single atom prevents the formation of stereoisomers.

The propanoic acid chain attached to the piperazine ring consists entirely of sp³ hybridized carbon atoms arranged in a linear fashion. The terminal carboxylic acid group contains one sp² hybridized carbon atom, but this does not introduce stereochemical complexity due to the planar nature of the carboxyl functional group. The ethyl substituent on the piperazine ring similarly lacks stereogenic centers, consisting of two carbon atoms in a simple linear arrangement.

Conformational analysis indicates that the molecule can adopt multiple low-energy conformations through rotation around single bonds within the propanoic acid chain and the ethyl substituent. The piperazine ring itself can undergo chair-chair interconversion, similar to cyclohexane, but this process does not generate stereoisomers due to the symmetric nature of the ring substitution pattern. The dihydrochloride salt formation does not introduce additional stereochemical complexity, as the ionic interactions occur at the basic nitrogen centers without creating new stereogenic elements.

Computational Chemical Identifiers

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier representation for this compound provides a standardized computational description of the molecular structure. For the free base form, the International Chemical Identifier is InChI=1S/C9H18N2O2/c1-2-10-5-7-11(8-6-10)4-3-9(12)13/h2-8H2,1H3,(H,12,13). This identifier systematically encodes the molecular connectivity, hydrogen atom positions, and protonation states using a hierarchical layered approach that ensures unique representation across different chemical databases.

The dihydrochloride salt form requires an extended International Chemical Identifier that accounts for the additional hydrochloride components: InChI=1S/C9H18N2O2.2ClH/c1-2-10-5-7-11(8-6-10)4-3-9(12)13;;/h2-8H2,1H3,(H,12,13);2*1H. This representation explicitly indicates the presence of two hydrochloric acid molecules associated with the organic base structure. The semicolons in the International Chemical Identifier string separate the different molecular components, providing clear delineation between the organic base and the acid components.

The corresponding International Chemical Identifier Key for the free base form is IIFIFJPUSDQJBR-UHFFFAOYSA-N, while the dihydrochloride salt form has the International Chemical Identifier Key AGPZIQZBOIOKFE-UHFFFAOYSA-N. These compressed hash representations provide rapid database searching capabilities while maintaining the unique identification properties of the full International Chemical Identifier strings. The International Chemical Identifier Key format enables efficient cross-referencing between different chemical information systems and supports high-throughput computational applications.

Simplified Molecular-Input Line-Entry System Notation

The Simplified Molecular-Input Line-Entry System notation provides a compact textual representation of the molecular structure that facilitates database storage and chemical informatics applications. For the free base form of 3-(4-ethylpiperazin-1-yl)propanoic acid, the Simplified Molecular-Input Line-Entry System string is CCN1CCN(CC1)CCC(=O)O. This notation systematically describes the molecular connectivity starting from the ethyl group attached to the piperazine nitrogen and proceeding through the ring system to the propanoic acid terminus.

The dihydrochloride salt form requires a more complex Simplified Molecular-Input Line-Entry System representation that accounts for the ionic nature of the compound. Multiple formats appear in the literature, including O=C(O)CCN1CCN(CC)CC1.[H]Cl.[H]Cl and Cl.Cl.OC(CCN1CCN(CC)CC1)=O. These representations explicitly show the chloride anions as separate molecular entities associated with the protonated organic base structure.

Alternative Simplified Molecular-Input Line-Entry System notations emphasize different aspects of the molecular structure. The format O=C(CCN1CCN(CC1)CC)O.Cl.Cl presents the structure with the carboxylic acid group prominently featured at the beginning of the string. Each of these Simplified Molecular-Input Line-Entry System variants maintains chemical accuracy while providing different organizational approaches for computational processing and database management systems.

Molecular Fingerprinting

Molecular fingerprinting techniques generate binary or numerical descriptors that encode structural features for computational analysis and similarity searching. The topological polar surface area for this compound measures 43.78 square angstroms, indicating the molecular surface area occupied by polar atoms and their associated hydrogen atoms. This parameter provides important insights into membrane permeability and intermolecular interaction potential.

Hydrogen bonding characteristics reveal three hydrogen bond acceptor sites and one hydrogen bond donor site within the molecular structure. The hydrogen bond acceptors include the two nitrogen atoms in the piperazine ring and the carbonyl oxygen of the carboxylic acid group, while the hydrogen bond donor corresponds to the hydroxyl group of the carboxylic acid functionality. These hydrogen bonding properties significantly influence the compound's solubility characteristics and intermolecular interaction patterns.

The computed collision cross section values provide additional molecular fingerprinting information relevant to mass spectrometry applications and structural analysis. For various ionization adducts, the predicted collision cross section values range from 137.0 to 180.3 square angstroms. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 144.3 square angstroms, while the sodium adduct [M+Na]⁺ shows 149.1 square angstroms. These fingerprinting parameters support analytical method development and enable computational prediction of chromatographic and mass spectrometric behavior for this compound across different analytical platforms.

特性

IUPAC Name |

3-(4-ethylpiperazin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-2-10-5-7-11(8-6-10)4-3-9(12)13;;/h2-8H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPZIQZBOIOKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-69-8 | |

| Record name | 3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Biological Activities

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride has been noted for several potential biological activities:

- Receptor Binding Studies : Interaction studies focus on its binding affinity to various receptors and enzymes, essential for understanding its mechanism of action.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Multi-Tyrosine Kinase Inhibition : It has been explored as part of a series of compounds that inhibit multiple tyrosine kinases, which are crucial in cancer signaling pathways .

Antitumor Efficacy

A study demonstrated that compounds related to this compound showed significant cytotoxicity against HT-29 cancer cells. The mechanism involved apoptosis induction and inhibition of key signaling pathways (c-Met and ERK/Akt) associated with cancer proliferation .

Receptor Interaction Studies

Research focused on the interaction of this compound with specific protein targets revealed high binding affinities, indicating its potential as a therapeutic agent in targeting diseases linked to these proteins .

作用機序

The mechanism by which 3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS 59695-29-3)

3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS 22278-01-9)

3,3'-(Piperazine-1,4-diyl)dipropanoic Acid (CAS 5649-49-0)

- Molecular Formula : C₁₀H₁₈N₂O₄

- Molecular Weight : 230.26 g/mol

- Key Differences: Contains two propanoic acid chains, enabling bifunctional coordination or crosslinking. Lacks the dihydrochloride salt, reducing solubility.

- Applications: Potential chelating agent or linker in polymer chemistry .

Analogs with Modified Ring Systems

3-[4-(Dimethylamino)piperidin-1-yl]propanoic Acid Dihydrochloride

3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic Acid Dihydrochloride (CAS 1179371-28-8)

- Molecular Formula : C₁₄H₂₂Cl₂N₄O₂

- Molecular Weight : 365.26 g/mol

- Key Differences : Introduces a pyrimidinyl group, enabling hydrogen bonding and aromatic interactions.

- Applications : Likely investigated in kinase inhibition or antiviral research due to pyrimidine’s role in nucleobase mimicry .

生物活性

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

- Molecular Formula : C9H18N2O2·2HCl

- Molecular Weight : 259.17 g/mol

- Structure : The compound consists of a propanoic acid moiety linked to a piperazine ring substituted with an ethyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cell death in cancer cell lines. For example:

- Cell Lines Tested : HeLa and HCT-116 cells showed significant reductions in viability upon treatment.

- Mechanism : The compound triggers apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.

Case Study: Apoptosis Induction

A study focused on the effects of this compound on HeLa cells revealed:

- IC50 Value : Approximately 11 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 2.29 μM).

- Morphological Changes : Treated cells exhibited nuclear condensation and fragmentation, characteristic of apoptosis (Figure 1).

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties through its interaction with piperazine derivatives known for modulating neurotransmitter receptors:

- Studies Indicate : It may enhance dopaminergic signaling, offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Properties

This compound has shown promising antimicrobial activity:

- Tested Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 15.625 to 62.5 μM against resistant strains.

Table: Antimicrobial Efficacy

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bacteriostatic |

準備方法

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Nucleophilic Substitution | 3-Chloropropanoic acid, 4-ethylpiperazine, base (e.g., NaOH), solvent (ethanol or acetonitrile), temperature: room temp to reflux | 4-Ethylpiperazine attacks the electrophilic carbon of 3-chloropropanoic acid, substituting the chlorine atom to form the target amine intermediate | Yields typically range between 75–85%, reaction monitored by TLC |

| 2. Salt Formation | Hydrogen chloride gas or concentrated HCl in ethanol, ambient temperature | The intermediate amine is converted to its dihydrochloride salt by protonation of the nitrogen atoms, enhancing solubility | Quantitative conversion, salt crystallizes out upon cooling |

| 3. Purification | Recrystallization from ethanol or ethyl acetate | Removes impurities, ensures high purity for pharmaceutical application | Purity >95% confirmed by HPLC and NMR |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR):

Both ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the ethylpiperazine and propanoic acid moieties, with characteristic chemical shifts for methylene protons adjacent to nitrogen and carboxylic acid groups.Mass Spectrometry (MS):

Confirms molecular weight consistent with the dihydrochloride salt form.High-Performance Liquid Chromatography (HPLC):

Ensures purity, typically requiring ≥95% purity for pharmaceutical standards.Melting Point Determination:

Provides additional confirmation of compound identity and purity.

Research Findings and Optimization

The choice of solvent and temperature critically affects the yield and purity of the intermediate and final product. Ethanol and acetonitrile are preferred solvents due to their polarity and ability to dissolve both reactants and products.

Reaction times vary from several hours to overnight (12–24 h) depending on temperature and reagent concentrations.

The dihydrochloride salt form significantly improves the compound’s water solubility, which is essential for biological applications.

Crystallographic studies on related piperazine derivatives indicate that the dihydrochloride salt formation results in stable hydrogen bonding networks, contributing to the compound’s stability and handling safety.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Solvent | Ethanol, Acetonitrile | Solubility and reaction rate |

| Temperature | Room temperature to reflux (25–80°C) | Reaction kinetics and yield |

| Base Used | Sodium hydroxide (NaOH) | Facilitates nucleophilic substitution |

| Reaction Time | 12–24 hours | Completeness of reaction |

| Purification Method | Recrystallization from ethanol | Purity and crystal quality |

| Salt Formation Agent | HCl gas or concentrated HCl | Formation of dihydrochloride salt |

| Yield | 75–85% | Efficiency of synthesis |

| Purity (HPLC) | ≥95% | Suitability for pharmaceutical use |

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride with high yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 3-chloropropanoic acid with 4-ethylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 12–24 hours. A base like potassium carbonate facilitates deprotonation and accelerates the reaction .

Salt formation : Treat the free base with concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

Key Parameters :

| Step | Solvent | Temperature | Catalyst/Base | Reaction Time |

|---|---|---|---|---|

| 1 | DMF | 80–100°C | K₂CO₃ | 12–24 h |

| 2 | Ethanol | RT | HCl (gas) | 2–4 h |

| Validation : Monitor reaction progress via TLC (silica gel, eluent: MeOH/CH₂Cl₂ 1:9). Purity is confirmed by HPLC (>95%) and elemental analysis . |

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., ethylpiperazine CH₂ groups at δ 2.5–3.5 ppm, carboxylic acid proton absent in dihydrochloride form) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks for [C₉H₁₈N₂O₂·2HCl + H]⁺ (expected m/z: 279.2) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%) and detect impurities like unreacted starting materials .

Q. What environmental factors influence the stability of this compound during storage?

Methodological Answer: Stability is pH-, temperature-, and humidity-dependent:

- pH : Store in acidic conditions (pH 4–6) to prevent hydrolysis of the piperazine ring. Buffered solutions (e.g., 10 mM citrate buffer) are recommended .

- Temperature : Long-term storage at –20°C in desiccated, amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) confirms photostability; opaque containers are advised .

Q. What are the solubility profiles of this compound in common laboratory solvents?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility:

Q. How can researchers validate the compound’s bioactivity in preliminary cell-based assays?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) in HEK293 cells expressing target receptors (e.g., serotonin or dopamine receptors) .

- Cytotoxicity Screening : MTT assays in primary fibroblasts (IC₅₀ > 100 µM indicates low toxicity) .

- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced Questions

Q. How does this compound modulate αvβ3 integrin signaling in angiogenesis?

Methodological Answer:

- In Vitro Models : Use HUVEC cells in Matrigel tube formation assays. Pre-treat cells with 10–100 µM compound and quantify tube length/area via ImageJ .

- Western Blotting : Measure phosphorylation of FAK (Tyr397) and Akt (Ser473) to assess integrin pathway inhibition .

- In Vivo Validation : Inject zebrafish embryos (48 hpf) with the compound and evaluate intersegmental vessel sprouting via confocal microscopy .

Q. What strategies resolve contradictions in reported IC₅₀ values across different receptor subtypes?

Methodological Answer:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-ketanserin for 5-HT₂A) with functional assays (Ca²⁺ flux via FLIPR) to distinguish binding affinity vs. efficacy .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to identify residue-specific interactions (e.g., piperazine nitrogen interactions with Asp3.32 in GPCRs) .

- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259391) and ChEMBL, applying weighted Z-scores to reconcile discrepancies .

Q. How can isotopic labeling (e.g., ¹⁴C or ³H) be used to study the compound’s pharmacokinetics?

Methodological Answer:

- Synthesis of Labeled Compound : React 3-(4-Ethylpiperazin-1-yl)propanoic acid with ¹⁴C-formaldehyde via reductive amination, followed by HCl salt formation .

- ADME Studies : Administer ¹⁴C-labeled compound (1 µCi/g) to Sprague-Dawley rats. Collect plasma/tissues, oxidize to ¹⁴CO₂, and quantify via liquid scintillation counting .

- Autoradiography : Section liver/kidney tissues (10 µm) and expose to phosphor screens for 48 h to map distribution .

Q. What computational methods predict off-target interactions for this compound?

Methodological Answer:

- Pharmacophore Screening : Use Schrödinger’s Phase to align against DrugBank targets (e.g., monoamine oxidases, sigma receptors) .

- Machine Learning : Train a Random Forest model on ChEMBL bioactivity data (≥50,000 compounds) to predict inhibition of CYP450 isoforms .

- Proteome-Wide Docking : Utilize AutoDock Vina with the PDBbind core set to rank potential off-targets by docking score (< –9 kcal/mol) .

Q. How can researchers optimize the compound’s blood-brain barrier (BBB) permeability for CNS applications?

Methodological Answer:

- LogP Adjustment : Introduce fluorinated groups to the ethylpiperazine moiety (clogP < 2) while maintaining aqueous solubility .

- P-gp Efflux Assays : Use MDCK-MDR1 cells to measure efflux ratio (ER < 3 indicates low P-gp interaction) .

- In Situ Perfusion : Cannulate rat carotid arteries, perfuse compound (10 µg/mL), and quantify brain uptake (K_in > 0.3 mL/min/g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。